molecular formula C17H14F6N2O3 B194607 N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 57415-36-8

N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B194607
CAS No.: 57415-36-8
M. Wt: 408.29 g/mol
InChI Key: YCKWLOJVFNPJAW-UHFFFAOYSA-N
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Description

N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a complex organic compound that features a pyridine ring attached to a benzamide structure, with two trifluoroethoxy groups at the 2 and 5 positions of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core, which can be achieved through the reaction of 2,5-dihydroxybenzoic acid with trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride to form 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.

    Amidation Reaction: The benzoic acid derivative is then converted to the corresponding benzamide by reacting with 2-pyridylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The trifluoroethoxy groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Carboxylic acid derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials, such as polymers with specific electronic or optical properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving pyridine-containing compounds.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions or hydrogen bonding with target proteins, while the trifluoroethoxy groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Lansoprazole: A proton pump inhibitor with a similar trifluoroethoxy group.

    Omeprazole: Another proton pump inhibitor with a related structure.

    Pantoprazole: Shares structural similarities with the trifluoroethoxy group.

Uniqueness

N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is unique due to its combination of a pyridine ring and two trifluoroethoxy groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h1-7H,8-10H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKWLOJVFNPJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206002
Record name N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
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Molecular Weight

408.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57415-36-8
Record name N-(2-Pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57415-36-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
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Record name N-(2-pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
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Record name 2,5-BIS(2,2,2-TRIFLUOROETHOXY)-N-(2-PYRIDYLMETHYL)BENZAMIDE
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Synthesis routes and methods I

Procedure details

contacting said 2,5-bis(2,2,2trifluoroethoxy)benzoic acid chloride with 2-aminomethylpyridine to provide 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide.
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Synthesis routes and methods II

Procedure details

To a solution of 8.93 g (2.5 mmole) of compound (II) in 80 mL of ethyl acetate under argon, 2-(aminomethyl)pyridine (3.2 g, 3.0 mmole) were added with stirring and the mixture was refluxed for 4 hours. An additional 1 g of 2-(aminomethyl)pyridine was added and the mixture was refluxed for two more hours. The ethyl acetate was evaporated under reduced pressure and the residue was passed through a 12 cm column containing silica gel with a mixture of methylene chloride:hexane (1:1) as eluent. The column was washed with methylene chloride and the combined solutions were evaporated under reduced pressure. The residue was crystallized from CH2CI2:hexane (1:2) to give 7 g (69% yield) of 2,5-bix(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide (V) m.p. 104-106° C., purity 99.8% (GC).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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